(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-mannitol can be synthesized through the hydrogenation of fructose or glucose. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of the sugar into a hydroxyl group, resulting in the formation of D-mannitol .
Industrial Production Methods
Industrial production of D-mannitol often involves the extraction from natural sources such as seaweed, fungi, and bacteria. The extraction process includes steps like fermentation, crystallization, and purification to obtain high-purity D-mannitol .
Chemical Reactions Analysis
Types of Reactions
D-mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: D-mannitol can be oxidized using reagents like nitric acid or potassium permanganate to produce mannose or mannonic acid.
Reduction: Reduction of D-mannitol is less common but can be achieved using strong reducing agents.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride can be used to form esters.
Major Products
Oxidation: Mannose, Mannonic acid
Reduction: Rarely used in practical applications
Substitution: Ester derivatives of D-mannitol
Scientific Research Applications
D-mannitol has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography and as a cryoprotectant in various chemical reactions.
Biology: Employed in cell culture media and as an osmotic stabilizer.
Medicine: Utilized as an osmotic diuretic to reduce intracranial pressure and treat kidney failure.
Industry: Used as a sweetener in food products and as a bulking agent in pharmaceuticals.
Mechanism of Action
D-mannitol exerts its effects primarily through osmotic diuresis. When administered intravenously, it increases the osmolarity of the blood, drawing water out of tissues and into the bloodstream. This process helps reduce swelling and pressure in tissues, such as in cases of cerebral edema .
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Another sugar alcohol with similar properties but different stereochemistry.
Xylitol: A sugar alcohol used as a sweetener with a different chemical structure.
Erythritol: A sugar alcohol with lower caloric content and different metabolic pathways.
Uniqueness
D-mannitol is unique due to its specific stereochemistry, which gives it distinct physical and chemical properties. Its low glycemic index and osmotic diuretic effects make it particularly valuable in medical and food applications .
Properties
IUPAC Name |
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-PUFIMZNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018792, DTXSID201337628 | |
Record name | DL-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-68-8, 23140-52-5 | |
Record name | D-Psicose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Psicose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Psicose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023140525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Psicose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DL-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Psicose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-PSICOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCC18LNG3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PSICOSE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRF88IOA7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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